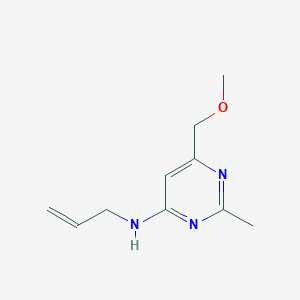

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine

Description

Properties

IUPAC Name |

6-(methoxymethyl)-2-methyl-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-4-5-11-10-6-9(7-14-3)12-8(2)13-10/h4,6H,1,5,7H2,2-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPQMPYPYJPGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NCC=C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-pyrimidinamine, allyl bromide, and methoxymethyl chloride.

Alkylation Reaction: The first step involves the alkylation of 2-methyl-4-pyrimidinamine with allyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the allyl group at the nitrogen atom of the pyrimidine ring.

Methoxymethylation: The next step involves the methoxymethylation of the resulting intermediate using methoxymethyl chloride in the presence of a base such as sodium hydride. This step introduces the methoxymethyl group at the 6-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has a molecular formula of CHNO and a molecular weight of 193.25 g/mol. The compound features a pyrimidine ring substituted with an allyl group and a methoxymethyl group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. For example, derivatives of pyrimidinamines have shown antifungal activity against plant pathogens, which could be beneficial in agricultural settings.

Interaction Studies

The compound's interaction with biological targets such as enzymes or receptors is crucial for understanding its therapeutic potential. Studies have demonstrated that pyrimidinamine derivatives can inhibit specific enzymes involved in disease pathways, leading to potential therapeutic effects against conditions such as infections and inflammation.

Fungicidal Properties

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has been identified as a promising fungicide. Its unique structural features may enhance its efficacy against various plant pathogens. Research has highlighted its potential use in crop protection, particularly against fungi that threaten agricultural productivity.

Case Studies

Several studies have investigated the applications of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine:

- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of several fungal species, showcasing its potential as an agricultural fungicide.

- Antimicrobial Activity : Research highlighted its effectiveness against common bacterial strains, suggesting its utility in developing new antibacterial agents.

- Therapeutic Potential : Interaction studies indicated that this compound could inhibit specific enzymes related to inflammatory diseases, paving the way for further research into its medicinal applications.

Mechanism of Action

The mechanism of action of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinamine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with N-benzyl-4-methyl-6-phenoxy-2-pyrimidinamine (), a structurally related compound.

Structural and Physicochemical Comparison

Functional Implications

Substituent Reactivity: The allyl group in the target compound offers sites for electrophilic additions or polymerizations, whereas the benzyl group in the comparison compound provides steric bulk and aromatic stability . The methoxymethyl group (ether) may enhance solubility in polar solvents compared to the phenoxy group (aromatic ether), which could increase lipid membrane permeability.

Biological Activity: Aromatic substituents (e.g., benzyl, phenoxy) in the comparison compound are often associated with receptor-binding affinity in medicinal chemistry, such as kinase inhibition or antimicrobial activity . The target compound’s allyl and methoxymethyl groups might favor interactions with enzymes requiring flexible or polar substrates.

Synthetic Utility :

- The lower molecular weight and simpler substituents of the target compound could make it more amenable to modular synthetic pathways, whereas the comparison compound’s aromaticity may necessitate multi-step coupling reactions.

Research Findings and Limitations

- Data Availability : Direct experimental data on N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine (e.g., solubility, stability, bioactivity) are scarce in published literature. Comparisons here rely on structural analogs and computational predictions.

- Evidence Constraints : The provided evidence () details a structurally distinct compound, limiting direct empirical comparisons. Further studies are needed to validate hypothesized properties.

Biological Activity

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine is a compound within the pyrimidinamine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine is characterized by a pyrimidine ring substituted with an allyl group and a methoxymethyl group. Its molecular formula is with a molecular weight of 193.25 g/mol. The unique structural features contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways, which is crucial for its potential therapeutic effects. The exact mechanisms may vary based on the biological context and specific application.

Antimicrobial Properties

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has been investigated for its antimicrobial properties, showing effectiveness against various pathogens:

- Antibacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potency, comparable to standard antibiotics .

- Antifungal Activity : Research suggests that this compound also shows antifungal properties, making it a potential candidate for agricultural applications against plant pathogens.

Anticancer Activity

Several studies have evaluated the anticancer potential of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine:

- Cytotoxicity : In vitro assays demonstrate that the compound has cytotoxic effects on various cancer cell lines. For example, the IC50 values against specific cancer cells indicate promising antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF7 | 1.2 |

| HEK293 | 5.3 |

These results suggest that N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine may selectively inhibit cancer cell growth.

Study 1: Antimicrobial Evaluation

In a study evaluating various pyrimidinamine derivatives, N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine was shown to possess notable antimicrobial activity with MIC values ranging from 0.21 μM against Pseudomonas aeruginosa to higher values for other bacterial strains. The study highlighted its potential as a lead compound in drug discovery aimed at developing new antibiotics .

Study 2: Anticancer Screening

A comparative analysis of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine against established anticancer agents like doxorubicin revealed that while some derivatives exhibited lower solubility leading to precipitation during assays, others maintained significant antiproliferative effects across multiple cancer cell lines. This underscores the need for further optimization to enhance solubility and bioavailability while retaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.